![molecular formula C16H14Cl2N2 B184255 N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine CAS No. 81512-53-0](/img/structure/B184255.png)
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine, commonly known as CCBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCBA is a member of the imine family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CCBA is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. CCBA has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and cancer cell growth. Additionally, CCBA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CCBA has been shown to possess a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CCBA has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases. CCBA has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCBA in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, CCBA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using CCBA in lab experiments is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of CCBA is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are many potential future directions for the study of CCBA. One area of research that is particularly promising is the use of CCBA in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCBA may hold promise as a potential treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy. Finally, CCBA may hold promise as a potential tool for the detection of various biological molecules, which could have important applications in the fields of diagnostics and drug development.
Métodos De Síntesis
The synthesis of CCBA is a multi-step process that involves the reaction of two primary components, 2-chlorobenzaldehyde and 2-chloroethylamine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control and monitoring. The resulting product is a yellow crystalline solid that is typically purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The scientific research applications of CCBA are varied and numerous. CCBA has been shown to possess potent anti-inflammatory properties and has been studied for its potential use in the treatment of a range of inflammatory diseases. Additionally, CCBA has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. CCBA has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propiedades
Número CAS |
81512-53-0 |
|---|---|
Nombre del producto |
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine |
Fórmula molecular |
C16H14Cl2N2 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-[2-[(2-chlorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
Clave InChI |
WXONZMKAOXKLKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
Otros números CAS |
81512-53-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
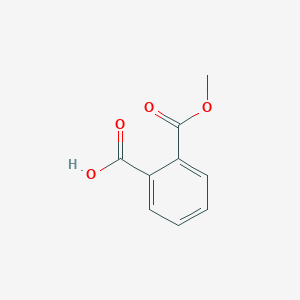
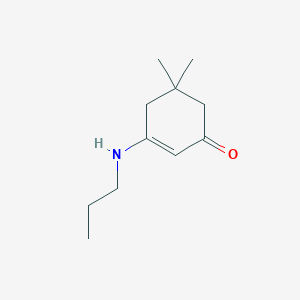
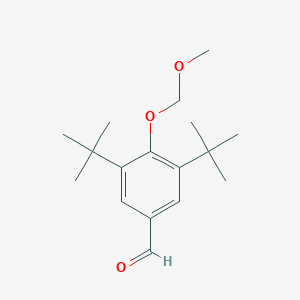
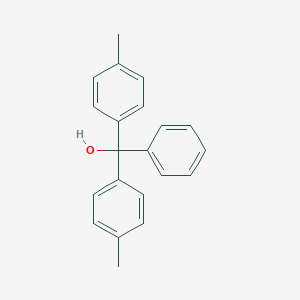
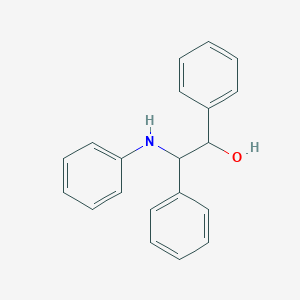
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
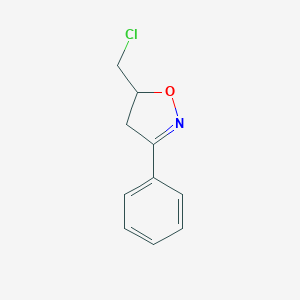
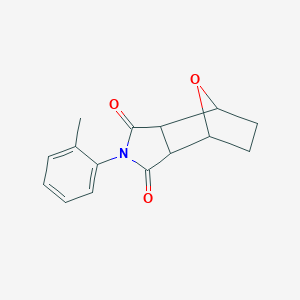
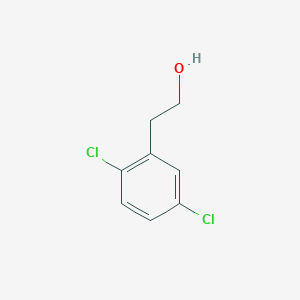
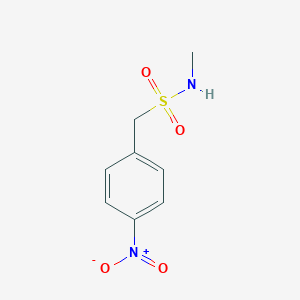
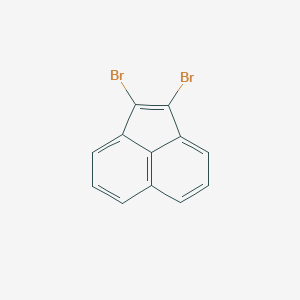
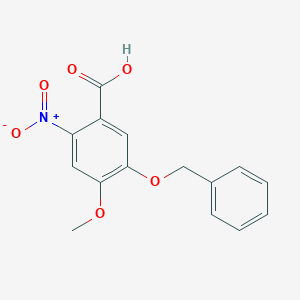
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)